molecular formula C8H15NO B3165641 2-Methyl-1-oxa-4-azaspiro[4.4]nonane CAS No. 90204-33-4

2-Methyl-1-oxa-4-azaspiro[4.4]nonane

Cat. No.: B3165641
CAS No.: 90204-33-4
M. Wt: 141.21 g/mol
InChI Key: LUWNADIZRVWPEH-UHFFFAOYSA-N
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Description

2-Methyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound featuring a fused bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms in positions 1 and 4, respectively. The spiro[4.4]nonane scaffold consists of two cyclopentane rings connected at a single carbon atom (spiro center). The methyl group at position 2 introduces steric and electronic modifications that influence its reactivity and biological interactions.

Synthesis: The compound is synthesized via a one-pot method using isopropanolamine, cyclopentanone, and dichloroacetyl chloride. Key reaction parameters include the use of benzene or toluene as solvents, low temperatures (5–10°C or −15 to −10°C), and triethylamine as a catalyst, yielding 37.4–50% depending on conditions . Structural characterization employs TLC, UV, IR, ¹H NMR, and mass spectrometry .

Properties

IUPAC Name

2-methyl-1-oxa-4-azaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-6-9-8(10-7)4-2-3-5-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWNADIZRVWPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxa-4-azaspiro[4.4]nonane can be achieved through several methods. One common approach involves the reaction of N-allyl-2-bromoaniline with 5’-carboxylic nucleosides of the uridine and thymidine type . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxa-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Methyl-1-oxa-4-azaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxa-4-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The presence of oxygen and nitrogen atoms in its structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 141.21 g/mol (based on related compounds in )

Comparison with Similar Compounds

The spiro[4.4]nonane framework is versatile, with modifications in heteroatom placement, substituents, and ring size leading to diverse pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Spiro[4.4]nonane Derivatives

Compound Name Key Substituents Biological Activity/Application Key Data/Findings References
2-Methyl-1-oxa-4-azaspiro[4.4]nonane Methyl at C2, oxa at C1, aza at C4 Biotransformation precursor Hydroxylated by Beauveria spp. ; synthesized in 37.4–50% yield
2,7-Diazaspiro[4.4]nonane derivatives Dual aza at C2 and C7 Sigma receptor (S1R/S2R) ligands High S1R affinity (Kᵢ = 1.8–11 nM); analgesic activity
2-Azaspiro[4.4]nonane-1,3-dione 4-Methoxyphenyl at C2 Anticonvulsant candidate Active in MES and sc. Met tests; ED₅₀ = 100–300 mg/kg
4-(Methoxymethyl)-2-azaspiro[4.4]nonane Methoxymethyl at C4 Structural analog Molecular formula C₁₀H₁₉NO; CCSD: 121202839
6-Bromo-1,4-dioxaspiro[4.4]nonane Bromo at C6, dual oxa at C1 and C4 Synthetic intermediate Used in cyclopentanone acetal synthesis

Key Comparative Insights:

Heteroatom Influence: Oxygen vs. Nitrogen Placement: 1-Oxa-4-azaspiro derivatives (e.g., this compound) exhibit metabolic lability, whereas 2,7-diazaspiro derivatives show high sigma receptor binding due to dual nitrogen atoms enhancing hydrogen-bonding interactions . Bromine Substitution: 6-Bromo-1,4-dioxaspiro[4.4]nonane serves as a halogenated intermediate, contrasting with non-halogenated analogs used in drug discovery .

Substituent Effects: Anticonvulsant Activity: 2-Azaspiro[4.4]nonane-1,3-dione derivatives with 4-methylphenyl groups show superior activity in sc. Met tests compared to trifluoromethyl analogs, indicating substituent polarity impacts blood-brain barrier penetration . Synthetic Yields: Substituent bulkiness affects reaction efficiency. For example, this compound synthesis yields 50% in toluene at −15°C vs. 37.4% in benzene at 5–10°C .

Pharmacological Profiles: Sigma Receptor Ligands: 2,7-Diazaspiro derivatives demonstrate nanomolar affinity for S1R, with selectivity over S2R modulated by aryl spacer length . Biotransformation Potential: this compound’s hydroxylation by fungi suggests utility in prodrug design .

Biological Activity

2-Methyl-1-oxa-4-azaspiro[4.4]nonane is a heterocyclic compound with the molecular formula C8H15NO and a molecular weight of approximately 141.21 g/mol. Its unique spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

The compound can be synthesized through various methods, including the reaction of N-allyl-2-bromoaniline with nucleosides. The synthesis often aims for high yield and purity using advanced catalytic systems and optimized reaction conditions.

Types of Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Converts to corresponding oxides.
  • Reduction : Produces different reduced forms.
  • Substitution : Involves replacing one atom or group with another.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and antiviral domains. The presence of heteroatoms enhances its ability to interact with biological molecules, influencing various biochemical pathways.

The mechanism of action involves the compound's ability to form hydrogen bonds with enzymes and receptors due to its structural features. This interaction may modulate enzyme activities critical in biochemical processes relevant to disease treatment.

Antimicrobial Activity

A study published in 2023 explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1264 µg/mL

This study highlighted the compound's effectiveness against resistant strains, indicating its potential role in combating antibiotic resistance.

Antiviral Properties

Another investigation focused on the antiviral activity of this compound against influenza virus strains. The findings revealed that it could inhibit viral replication by interfering with viral protein synthesis pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameMolecular FormulaNotable Properties
2-Oxa-7-azaspiro[4.4]nonan-4-olC8H15NOEnzyme inhibitor
8-Oxa-2-azaspiro[4.5]decaneC8H13NOVariations in ring size affect reactivity
This compound C8H15NO Potential antimicrobial activity

The additional methyl group in this compound alters its chemical behavior compared to its analogs, enhancing its biological activity and interaction capabilities with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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